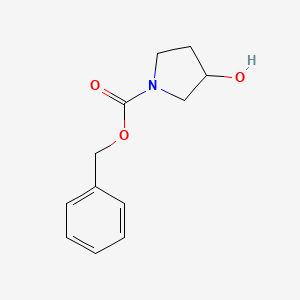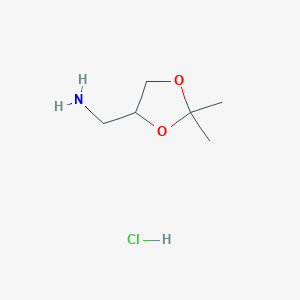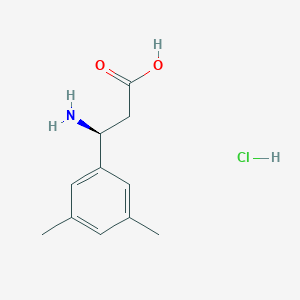![molecular formula C20H20N4O B2748799 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone CAS No. 2034320-17-5](/img/structure/B2748799.png)
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. 1,2,3-Triazoles are known for their stability against metabolic degradation, ability to form hydrogen bonds with different targets, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and make them important active pharmaceutical scaffolds .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is confirmed by various spectroscopic techniques. For instance, the IR absorption spectra of some derivatives show two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives are diverse. For instance, a Cu-catalyzed annulation reaction of azirines and aryldiazonium salts provides fully substituted N2-aryl-1,2,3-triazoles . This regiospecific method allows access to a broad spectrum of products substituted with diverse aryl and alkyl moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives can be determined using various techniques. For instance, the molecular formula of 4-(2H-1,2,3-Triazol-2-yl)piperidine is C7H12N4, with an average mass of 152.197 Da and a monoisotopic mass of 152.106201 Da .科学的研究の応用
Triazole Derivatives in Drug Development
Triazole rings are crucial for the synthesis of drugs with diverse biological activities. The importance of triazoles in pharmaceuticals is evident from their structural variations and significant presence in medicines currently on the market. Research on triazole derivatives, including those combined with piperidine structures, emphasizes their potential in treating various conditions, due to their anti-inflammatory, antimicrobial, and antitumor properties. Novel synthesis methods and biological evaluations are continuously being explored to enhance their efficacy and reduce side effects associated with current treatments (Ferreira et al., 2013).
Piperidine Derivatives and CNS Activity
Piperidine derivatives play a significant role in central nervous system (CNS) drug development. Their structural flexibility allows for the creation of compounds with tailored pharmacological profiles. Research indicates that arylalkyl substituents, often found in antipsychotic agents, can significantly enhance the potency and selectivity of compounds targeting D2-like receptors. This suggests the potential of designing more effective treatments for psychiatric disorders with fewer adverse effects (Sikazwe et al., 2009).
Role in Advanced Oxidation Processes
Triazole and piperidine derivatives are also of interest in environmental chemistry, particularly in advanced oxidation processes (AOPs) for the degradation of pollutants. While the direct application of the compound is not documented, the involvement of similar structures in AOPs underscores the versatility of triazole and piperidine derivatives in addressing environmental challenges. These compounds can potentially lead to the development of more efficient and environmentally friendly degradation pathways for persistent organic pollutants (Qutob et al., 2022).
作用機序
Target of Action
It’s known that 1,2,4-triazole derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to the formation of new compounds .
Biochemical Pathways
The compound affects the biochemical pathways through a series of processes: formation of carbinolamine by addition of an amine to the double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of nonconventional “green” sources for chemical reactions, such as microwave, mechanical mixing, visible light, and ultrasound, can affect the synthesis and action of 1,2,3-triazoles .
特性
IUPAC Name |
(4-phenylphenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-14-10-19(11-15-23)24-21-12-13-22-24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,12-13,19H,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZSZMUAEGZRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)
![4-[[4-Chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2748721.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748727.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)



![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)